Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-hydroxypropanoate moiety, which is further substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Grignard reagents. In this approach, 2,3-dimethylphenylmagnesium bromide is reacted with ethyl 3-bromo-3-hydroxypropanoate to form the desired ester. This reaction is usually conducted in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2,3-dimethylphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active 3-(2,3-dimethylphenyl)-3-hydroxypropanoic acid, which may interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
- Ethyl 3-(3,4-dimethylphenyl)-3-hydroxypropanoate
- Ethyl 3-(2,3-dimethylphenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 3-(2,3-dimethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3/h5-7,12,14H,4,8H2,1-3H3 |
InChI Key |
SOIHGURTIWCHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1C)C)O |
Origin of Product |
United States |
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